molecular formula C9H4ClNO6S B8613924 3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid CAS No. 921196-86-3

3-Chloro-5,6-dihydroxy-4-nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B8613924
M. Wt: 289.65 g/mol
InChI Key: FPWIULVRKBPGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318785B2

Procedure details

To the solution of 3-chloro-5-hydroxy-6-methoxy-4-nitro-benzo[b]thiophene-2-carboxylic acid (0.2 g), pyridine (6.3 ml) in ethyl acetate (5 ml) was gradually added aluminum trichloride (0.32 g). The reaction mixture was refluxed at 90° C. for two hours. To the warm reaction (60° C.) solution was added the mixture of concentrated hydrochloric acid and ice (1:1). The product was extracted into ethyl acetate, dried and evaporated. The residue was treated with diethyl ether and the resultant solid was filtered.
Name
3-chloro-5-hydroxy-6-methoxy-4-nitro-benzo[b]thiophene-2-carboxylic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([OH:17])[C:11]([O:18]C)=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([OH:9])=[O:8].N1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(OCC)(=O)C>[Cl:1][C:2]1[C:3]2[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([OH:17])[C:11]([OH:18])=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3.4.5|

Inputs

Step One
Name
3-chloro-5-hydroxy-6-methoxy-4-nitro-benzo[b]thiophene-2-carboxylic acid
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)O)C=C(C(=C2[N+](=O)[O-])O)OC
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the warm reaction (60° C.) solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(SC1C(=O)O)C=C(C(=C2[N+](=O)[O-])O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.